6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common method includes the condensation of 2-amino furans with appropriate aldehydes and nitriles under mild conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the furo[2,3-d]pyrimidine core.
Industrial Production Methods
the principles of combinatorial synthesis and high-throughput screening are likely employed to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include amine derivatives, oxidized products, and substituted furo[2,3-d]pyrimidines .
Scientific Research Applications
6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets in cancer cells. The compound is believed to inhibit key enzymes and pathways involved in cell proliferation and survival. This inhibition leads to apoptosis (programmed cell death) and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-d]pyrimidinones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidinones: Another class of heterocycles with similar properties and applications.
Uniqueness
6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylamino and nitrophenyl groups contribute to its potent anticancer activity and make it a valuable compound for further research .
Properties
CAS No. |
503160-55-2 |
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Molecular Formula |
C20H22N4O5 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-(cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H22N4O5/c1-22-18(25)16-15(12-8-10-14(11-9-12)24(27)28)17(21-13-6-4-3-5-7-13)29-19(16)23(2)20(22)26/h8-11,13,21H,3-7H2,1-2H3 |
InChI Key |
GSGPDASAFRGRDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(O2)NC3CCCCC3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
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